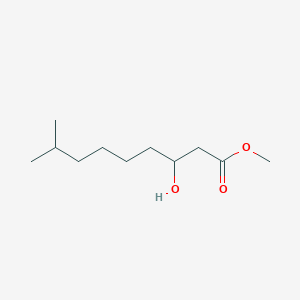
Methyl 3-hydroxy-8-methylnonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-8-methylnonanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyl group at the third carbon and a methyl group at the eighth carbon of a nonanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-8-methylnonanoate can be achieved through several methods. One common approach involves the esterification of 3-hydroxy-8-methylnonanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-8-methylnonanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 3-oxo-8-methylnonanoic acid or 3-oxo-8-methylnonanoate.
Reduction: 3-hydroxy-8-methylnonanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-8-methylnonanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-8-methylnonanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 3-hydroxy-8-methyldecanoate: Similar structure but with an additional carbon in the chain.
Ethyl 3-hydroxy-8-methylnonanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
3-hydroxy-8-methylnonanoic acid: The acid form of the compound.
Uniqueness: Methyl 3-hydroxy-8-methylnonanoate is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
62675-81-4 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
methyl 3-hydroxy-8-methylnonanoate |
InChI |
InChI=1S/C11H22O3/c1-9(2)6-4-5-7-10(12)8-11(13)14-3/h9-10,12H,4-8H2,1-3H3 |
InChI Key |
ZGHJBLLVGZFUFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC(CC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















